5.5-Fold Superior Therapeutic Index Over Nicotinic Acid and 8.8-Fold Over Clofibrate in Rat Models
In a direct head-to-head comparison reported in US RE32581, p-cyclohexylphenyl nicotinate (Example 1) exhibited an LD₅₀ of 2,200 mg/kg and an ED₅₀ of 50 mg/kg in rats, yielding a Therapeutic Index (TI = LD₅₀/ED₅₀) of 44. By contrast, nicotinic acid (standard) showed an LD₅₀ of 4,000 mg/kg and an ED₅₀ of approximately 500 mg/kg, yielding a TI of only 8. The ethyl ester of 2-(p-chlorophenoxy)-isobutyric acid (clofibrate standard) showed an LD₅₀ of 1,500 mg/kg and an ED₅₀ of approximately 300 mg/kg, yielding a TI of 5 [1].
| Evidence Dimension | Therapeutic Index (LD₅₀ / ED₅₀) in rat |
|---|---|
| Target Compound Data | TI = 44 (LD₅₀ = 2,200 mg/kg; ED₅₀ = 50 mg/kg) |
| Comparator Or Baseline | Nicotinic acid: TI = 8 (LD₅₀ = 4,000 mg/kg; ED₅₀ ≈ 500 mg/kg). Clofibrate: TI = 5 (LD₅₀ = 1,500 mg/kg; ED₅₀ ≈ 300 mg/kg) |
| Quantified Difference | 5.5-fold higher TI vs. nicotinic acid; 8.8-fold higher TI vs. clofibrate |
| Conditions | Acute oral toxicity (LD₅₀) and efficacy (ED₅₀) measured in rats; Boehringer enzymatic test for lipid parameters |
Why This Matters
A higher Therapeutic Index directly translates to a wider safety margin between the effective dose and the toxic dose, reducing the risk of dose-limiting adverse effects in preclinical models and making this compound more suitable for chronic dosing regimens.
- [1] Scherm A, Peteri D, Hummel K, assignors to Merz + Co. GmbH & Co. Certain substituted phenyl esters of nicotinic acid, compositions and methods of using same for treatment of hyperlipidemia. United States Patent USRE32581. January 19, 1988. Table 1. View Source
